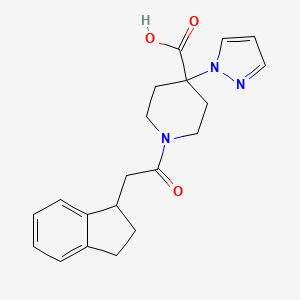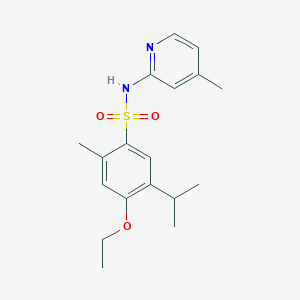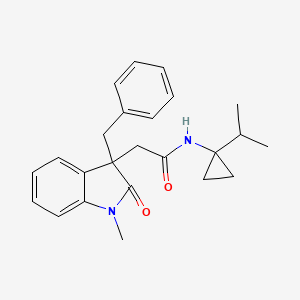![molecular formula C18H20ClN3O3S B5350676 4-chloro-3-[(4-methyl-1-piperazinyl)sulfonyl]-N-phenylbenzamide](/img/structure/B5350676.png)
4-chloro-3-[(4-methyl-1-piperazinyl)sulfonyl]-N-phenylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-chloro-3-[(4-methyl-1-piperazinyl)sulfonyl]-N-phenylbenzamide, commonly known as CP-690,550, is a synthetic small molecule drug that has been developed as a Janus kinase (JAK) inhibitor. It has been found to have potential therapeutic applications in the treatment of various autoimmune diseases and inflammatory conditions.
Mecanismo De Acción
CP-690,550 exerts its therapeutic effects by selectively inhibiting 4-chloro-3-[(4-methyl-1-piperazinyl)sulfonyl]-N-phenylbenzamide3, which in turn blocks the downstream signaling of various cytokines involved in immune responses. This results in the suppression of immune cell activation and the reduction of inflammation.
Biochemical and physiological effects:
CP-690,550 has been found to have a number of biochemical and physiological effects, including the suppression of T cell proliferation and cytokine production, the inhibition of B cell activation and antibody production, and the reduction of inflammation in various tissues.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of CP-690,550 for lab experiments is its high potency and selectivity for 4-chloro-3-[(4-methyl-1-piperazinyl)sulfonyl]-N-phenylbenzamide3, which allows for precise modulation of immune responses. However, one limitation is that it may also inhibit other 4-chloro-3-[(4-methyl-1-piperazinyl)sulfonyl]-N-phenylbenzamide family members, such as 4-chloro-3-[(4-methyl-1-piperazinyl)sulfonyl]-N-phenylbenzamide1 and 4-chloro-3-[(4-methyl-1-piperazinyl)sulfonyl]-N-phenylbenzamide2, which could result in unwanted side effects.
Direcciones Futuras
There are several potential future directions for the research and development of CP-690,550. One area of interest is the exploration of its potential therapeutic applications in other autoimmune diseases and inflammatory conditions, such as systemic lupus erythematosus and asthma. Another direction is the development of more selective 4-chloro-3-[(4-methyl-1-piperazinyl)sulfonyl]-N-phenylbenzamide3 inhibitors that could minimize the risk of off-target effects. Additionally, there is ongoing research into the use of CP-690,550 in combination with other immunomodulatory agents, such as biologics and small molecule inhibitors, to achieve synergistic effects in the treatment of autoimmune diseases.
Métodos De Síntesis
The synthesis of CP-690,550 involves a multi-step process that begins with the reaction of 4-chloro-3-nitrobenzoic acid with thionyl chloride to produce the corresponding acid chloride. This is then reacted with N-phenylpiperazine to yield the intermediate N-phenyl-4-chloro-3-nitrobenzamide. The final step involves the reduction of the nitro group to an amino group using palladium on carbon and hydrogen gas, followed by the sulfonation of the resulting amine with sulfuric acid to produce CP-690,550.
Aplicaciones Científicas De Investigación
CP-690,550 has been extensively studied for its potential therapeutic applications in the treatment of various autoimmune diseases and inflammatory conditions, including rheumatoid arthritis, multiple sclerosis, psoriasis, and inflammatory bowel disease. It has been found to be a potent inhibitor of 4-chloro-3-[(4-methyl-1-piperazinyl)sulfonyl]-N-phenylbenzamide3, a tyrosine kinase that plays a critical role in the signaling pathways of various cytokines involved in immune responses.
Propiedades
IUPAC Name |
4-chloro-3-(4-methylpiperazin-1-yl)sulfonyl-N-phenylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClN3O3S/c1-21-9-11-22(12-10-21)26(24,25)17-13-14(7-8-16(17)19)18(23)20-15-5-3-2-4-6-15/h2-8,13H,9-12H2,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYYLZHYTJKCXKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)S(=O)(=O)C2=C(C=CC(=C2)C(=O)NC3=CC=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![rel-(4aS,8aR)-6-(1,3-benzodioxol-5-ylcarbonyl)-1-[2-(methylamino)ethyl]octahydro-1,6-naphthyridin-2(1H)-one hydrochloride](/img/structure/B5350627.png)
![2-[(4-tert-butylbenzoyl)amino]-3-(3-nitrophenyl)acrylic acid](/img/structure/B5350632.png)

![3-{2-[(4-chlorobenzyl)oxy]-3-methoxyphenyl}-2-(5,6-dimethyl-1H-benzimidazol-2-yl)acrylonitrile](/img/structure/B5350653.png)
![methyl 5-ethyl-2-{[(2-pyrimidinylthio)acetyl]amino}-3-thiophenecarboxylate](/img/structure/B5350660.png)
![N-(4,6-dimethyl-2-pyrimidinyl)-4-(4-methoxyphenyl)-N'-[(4-methylphenyl)sulfonyl]-1-piperazinecarboximidamide](/img/structure/B5350665.png)
![3-(4-hydroxyphenyl)-2-[2-(3-pyridinyl)vinyl]-4(3H)-quinazolinone](/img/structure/B5350690.png)
![N-(4-chlorophenyl)-N'-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea](/img/structure/B5350696.png)

![4-(1,3-benzodioxol-5-ylcarbonyl)-1-[2-(dimethylamino)ethyl]-5-(4-fluorophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5350703.png)
![1-(2-furoyl)-N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]piperidine-4-carboxamide](/img/structure/B5350720.png)